2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
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Description
2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C20H22F3N5O and its molecular weight is 405.425. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as pyrazolines and their derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
It’s known that pyrazolines and their derivatives can interact with their targets via an addition–elimination mechanism . This suggests that the compound might bond with its target through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially influence a wide range of biochemical pathways.
Pharmacokinetics
For instance, the compound’s solubility in DMSO suggests that it may be well-absorbed in the body.
Result of Action
Similar compounds have been found to produce a variety of effects, such as inhibitory activity against influenza a and effects on nerve pulse transmission . This suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.
Properties
IUPAC Name |
2-[4-[5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O/c1-14-13-16(27-9-7-26(8-10-27)11-12-29)28-19(24-14)17(15-5-3-2-4-6-15)18(25-28)20(21,22)23/h2-6,13,29H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJODNVIWCVBCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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